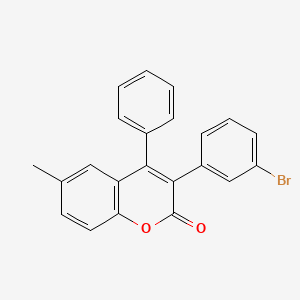
3-(3-溴苯基)-6-甲基-4-苯基色酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one is a synthetic organic compound belonging to the class of chromenones, which are oxygen-containing aromatic heterocycles This compound is characterized by the presence of a bromophenyl group at the 3-position, a methyl group at the 6-position, and a phenyl group at the 4-position of the chromenone core
科学研究应用
3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of dyes, agrochemicals, and pharmaceuticals
作用机制
Mode of Action
It’s worth noting that bromophenyl compounds have been shown to participate in suzuki–miyaura cross-coupling reactions, which are widely used in organic chemistry for carbon-carbon bond formation .
Pharmacokinetics
Therefore, its bioavailability and the impact of its ADME properties on its biological activity are currently unknown .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by cyclization. The process begins with the acylation of a bromophenyl compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by cyclization to form the chromenone core. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The bromophenyl group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Coupling: Palladium catalysts with boronic acids or esters in the presence of a base.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of chromenone-quinones.
Reduction: Formation of dihydrochromenones.
Coupling: Formation of biaryl compounds.
相似化合物的比较
Similar Compounds
3-(3-Bromophenyl)-7-acetoxycoumarin: Similar structure with an acetoxy group at the 7-position.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a pyrazole moiety and a hydroxy group.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Features a pyrazoline ring and a sulfonamide group.
Uniqueness
3-(3-Bromophenyl)-6-methyl-4-phenylchromen-2-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties. Its bromophenyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
3-(3-bromophenyl)-6-methyl-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO2/c1-14-10-11-19-18(12-14)20(15-6-3-2-4-7-15)21(22(24)25-19)16-8-5-9-17(23)13-16/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWYTIFOSBLXBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C3=CC=CC=C3)C4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2363680.png)
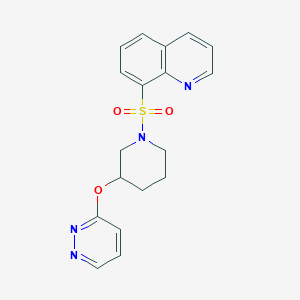
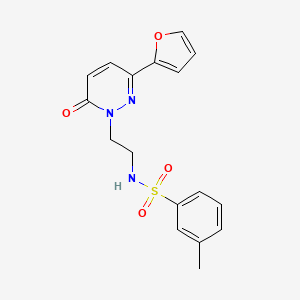
![2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2363687.png)
![3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363689.png)
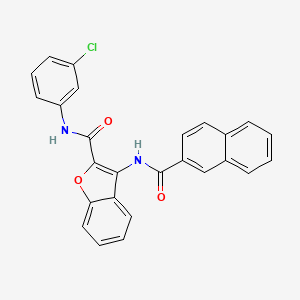
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363693.png)
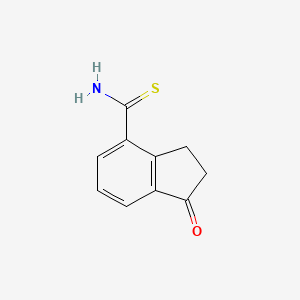

![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2363697.png)
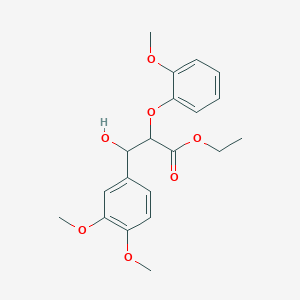
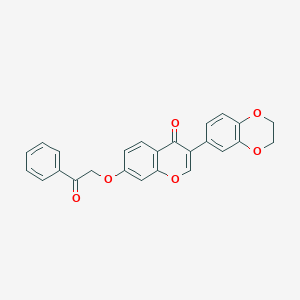
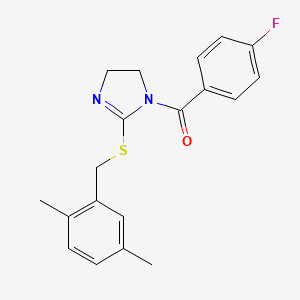
![6-(4-Chlorophenyl)-2-[1-(2-cyclopropylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2363703.png)
